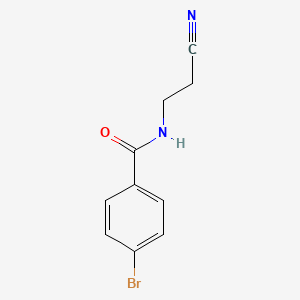
4-bromo-N-(2-cyanoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-cyanoethyl)benzamide is an organic compound with the molecular formula C10H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(2-cyanoethyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-cyanoethyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fourth position of the benzene ring.
N-(2-cyanoethyl) Substitution: The brominated benzamide is then reacted with 2-cyanoethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
化学反应分析
Types of Reactions
4-bromo-N-(2-cyanoethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The benzamide moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-bromo-N-(2-aminoethyl)benzamide.
Oxidation: Formation of 4-bromo-N-(2-cyanoethyl)benzoic acid.
科学研究应用
4-bromo-N-(2-cyanoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-bromo-N-(2-cyanoethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and bromine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
相似化合物的比较
Similar Compounds
4-bromo-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of the cyanoethyl group.
4-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of the cyanoethyl group.
4-bromo-N-(2-aminomethyl)benzamide: Similar structure but with an aminomethyl group instead of the cyanoethyl group.
Uniqueness
4-bromo-N-(2-cyanoethyl)benzamide is unique due to the presence of the cyano group, which can participate in various chemical reactions and influence the compound’s physicochemical properties. The combination of the bromine and cyanoethyl substituents provides a distinct reactivity profile compared to other similar compounds.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
4-bromo-N-(2-cyanoethyl)benzamide |
InChI |
InChI=1S/C10H9BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,7H2,(H,13,14) |
InChI 键 |
XLQJRNMTCILHLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



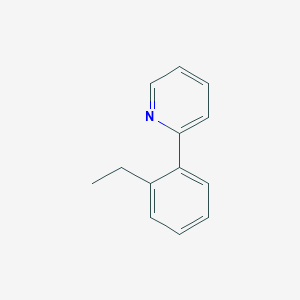
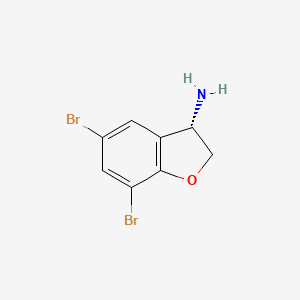
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
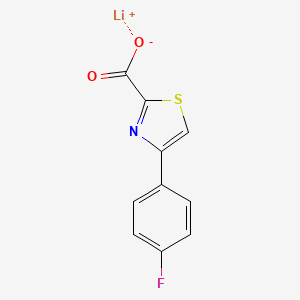
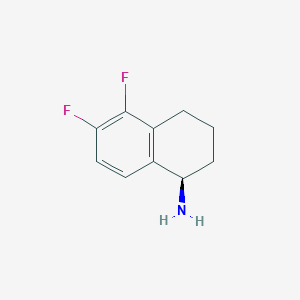


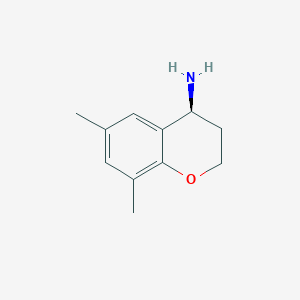
![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
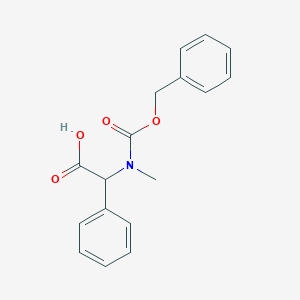
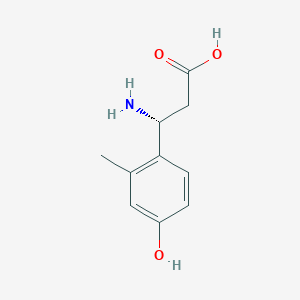
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
